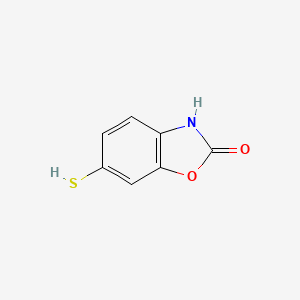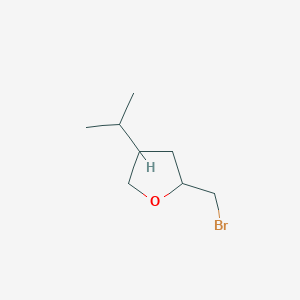
(1R)-1-(2,5-diethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,5-diethoxybenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,5-diethoxybenzaldehyde with an appropriate amine source, such as ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine in high purity.
Industrial Production Methods
Industrial production of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups onto the phenyl ring.
Applications De Recherche Scientifique
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine: Similar structure with methoxy groups instead of ethoxy groups.
(1R)-1-(2,4-Diethoxyphenyl)ethan-1-amine: Similar structure with ethoxy groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,5-Diethoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 2 and 5 positions may confer distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
(1R)-1-(2,5-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1 |
Clé InChI |
GAPJNNBBZOWNHM-SECBINFHSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)OCC)[C@@H](C)N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


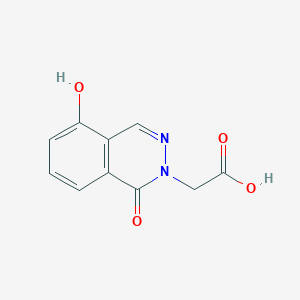
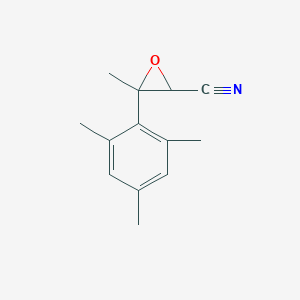
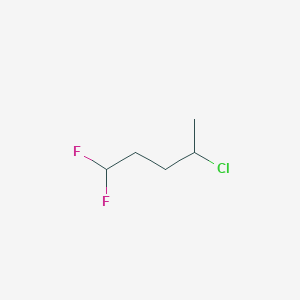
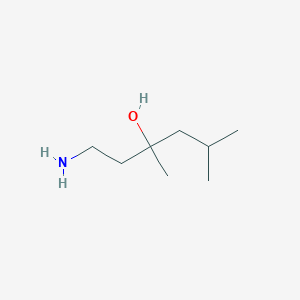
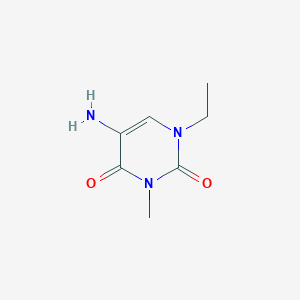
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
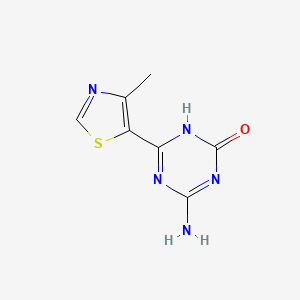
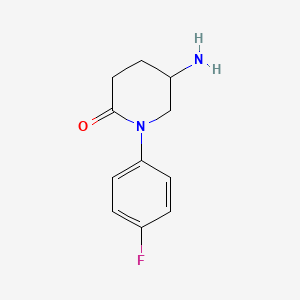
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
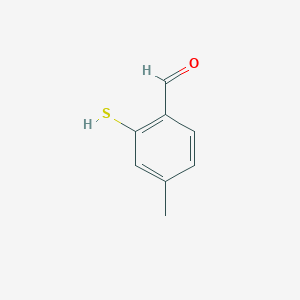
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
